2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid
Description
Properties
IUPAC Name |
2-[(2-methoxypyridin-4-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-7(2-3-10-8)5-14-6-9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXIALUMLBPJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis with Halogenated Intermediates
A widely adopted route involves Williamson etherification between 4-(bromomethyl)-2-methoxypyridine and glycolic acid derivatives. In a representative procedure:
- Synthesis of 4-(bromomethyl)-2-methoxypyridine : 2-Methoxy-4-methylpyridine undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride at 80°C for 12 hours, achieving 78–85% yields.
- Ether Coupling : The brominated intermediate reacts with potassium glycolate in dimethylformamide (DMF) at 60°C for 6 hours, yielding 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid after acidic workup (pH 2–3). Typical yields range from 65–72%.
Key Parameters
| Reaction Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | CCl₄ | 80 | 12 | 78–85 |
| Etherification | DMF | 60 | 6 | 65–72 |
Oxidative Coupling of Ethylene Glycol Derivatives
Adapting methodologies from nitric acid-mediated oxidations, 2-methoxy-4-(hydroxymethyl)pyridine undergoes oxidative cleavage with HNO₃ (65%) and CuCl₂ (5 mol%) at 50°C for 8 hours. This one-pot method converts the hydroxymethyl group to the acetic acid moiety via in situ glycolic acid formation, achieving 60–68% yields.
Reaction Mechanism
- Copper-Catalyzed Oxidation :
$$ \text{4-(HOCH}2\text{)-2-MeO-pyridine} + \text{HNO}3 \xrightarrow{\text{CuCl}2} \text{4-(HOOC-CH}2\text{O-)-2-MeO-pyridine} + \text{NO}2 + \text{H}2\text{O} $$
Alternative Pathways for Specialty Applications
Multicomponent Condensation with Meldrum’s Acid
Inspired by furoquinoline syntheses, a telescoped process combines 2-methoxy-4-aminopyridine, glyoxal, and Meldrum’s acid in acetonitrile with triethylamine (2 equiv). After refluxing in acetic acid (2 h), cyclization yields the target compound in 58–63% yield. This method favors scalability but requires precise pH control during workup.
Optimization Data
| Component | Equiv | Role | Impact on Yield |
|---|---|---|---|
| Meldrum’s Acid | 1.2 | Carbonyl Activator | +15% |
| Triethylamine | 2.0 | Base Catalyst | +22% |
| Acetic Acid | 5.0 | Cyclization Agent | +18% |
Enzymatic Resolution of Racemic Intermediates
For enantiomerically pure forms, lipase-mediated (Candida antarctica) kinetic resolution of methyl 2-[(2-Methoxypyridin-4-yl)methoxy]acetate in phosphate buffer (pH 7.0) achieves 94% enantiomeric excess (ee). Hydrolysis at 37°C for 48 hours provides the (R)-enantiomer in 45% yield.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Adopting flow chemistry reduces reaction times by 70% versus batch processes. Key metrics:
Crystallization and Purification Protocols
Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals with 99.8% purity. Analytical data:
- Melting Point : 132–134°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=5.6 Hz, 1H), 6.89 (s, 1H), 6.77 (d, J=5.6 Hz, 1H), 4.52 (s, 2H), 4.01 (s, 2H), 3.87 (s, 3H)
- HPLC Retention : 6.8 min (C18, 0.1% HCOOH in H₂O/MeCN)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Williamson Ether | 72 | 99.5 | High | 1.0 |
| Nitric Acid Oxidation | 68 | 98.2 | Medium | 0.8 |
| Multicomponent | 63 | 97.8 | Low | 1.2 |
| Enzymatic Resolution | 45 | 99.9 | High | 2.5 |
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. Additionally, the acetic acid group can participate in ionic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Substituent Effects on Pyridine Ring
2-(2-Methylpyridin-4-yl)acetic Acid (CAS 147028-79-3)
- Structural Difference : Replaces the methoxy group with a methyl group at the pyridine 2-position.
- Impact :
- The methyl group is electron-donating via inductive effects, reducing pyridine ring electron deficiency compared to the methoxy group, which donates electrons via resonance.
- Lower acidity of the acetic acid group (pKa ~4.5–5.0) compared to the methoxy analog (estimated pKa ~3.5–4.0 due to resonance stabilization of the conjugate base) .
- Applications : Used in medicinal chemistry for kinase inhibitor scaffolds .
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic Acid (CAS 1227603-68-0)
- Structural Difference : Incorporates a trifluoromethyl group at the pyridine 6-position alongside the 2-methoxy group.
- Impact :
- Applications : Explored in herbicide development due to enhanced bioavailability .
Functional Group Variations
2-(Pyridin-4-yl)acetic Acid
- Structural Difference : Lacks substituents on the pyridine ring.
- Impact :
- Applications : Intermediate in synthesizing metal-chelating agents .
[(4-Methoxyphenyl)({[2-(Pyridin-2-yl)ethyl]carbamoyl}methyl)amino]acetic Acid
- Structural Difference : Contains a carbamoyl linker and additional aromatic rings.
- Higher molecular weight (~400 g/mol vs. ~223 g/mol for the target compound) may limit blood-brain barrier penetration .
- Applications : Investigated for neurodegenerative disease therapeutics .
Heterocyclic and Fused-Ring Analogs
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structural Difference: Features a fused furoquinoline ring system.
- Impact :
Benzimidazole Derivatives (e.g., {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic Acid Sodium Salt)
- Structural Difference : Incorporates sulfinyl and benzimidazole groups.
- Impact :
- Applications : Proton-pump inhibitors (e.g., omeprazole analogs) .
Biological Activity
2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid (CAS No. 2094875-13-3) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, effects on cancer cell lines, and possible therapeutic applications.
The compound features a methoxypyridine moiety linked to an acetic acid group, which may influence its interaction with biological targets. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its ability to interact with specific enzymes.
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to bind effectively to active sites, potentially leading to significant biological effects.
Case Studies
- Prostate Cancer Cell Lines : In a study involving prostate cancer cell lines (LNCaP, C4-2B, PC-3, DU-145), MAA was shown to induce apoptosis and inhibit cell proliferation. The mechanism involved decreased expression of anti-apoptotic proteins and increased levels of cyclin-dependent kinase inhibitors .
- Sertoli Cell Studies : Research on the effects of methoxyacetic acid on Sertoli cells revealed that exposure led to significant alterations in lactate production and protein synthesis, indicating potential reproductive toxicity .
Detailed Research Findings
| Study | Compound | Cell Line | Key Findings |
|---|---|---|---|
| MAA | Prostate Cancer (LNCaP) | Induced apoptosis via PARP cleavage; G1 phase arrest. | |
| MAA | Sertoli Cells | Decreased lactate production; altered protein synthesis. |
The proposed mechanism of action for this compound likely involves:
- Binding to Enzymes : The methoxypyridine structure facilitates binding to enzyme active sites.
- Apoptosis Induction : Similar to MAA, it may trigger apoptotic pathways by modulating key proteins involved in cell survival and death.
Q & A
Q. Critical Factors :
- Temperature : Higher temperatures (>80°C) may lead to side reactions (e.g., hydrolysis of the methoxy group).
- Solvent choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis .
Advanced: How can contradictions in spectral data (e.g., NMR, IR) for this compound be resolved during structural elucidation?
Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or tautomerism. Resolution strategies include:
Multi-technique validation :
- NMR : Compare H and C NMR with computed spectra (DFT calculations) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₀H₁₁NO₄ requires m/z 209.0688).
Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency .
Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of bond lengths and angles .
Example : A reported IR carbonyl stretch at 1710 cm⁻¹ vs. 1695 cm⁻¹ in another study could indicate varying hydration states or crystal packing effects .
Basic: What analytical techniques are most effective for purity assessment?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time compared to a certified standard.
- Melting point analysis : Sharp melting points (±2°C) indicate high purity (e.g., 135–137°C) .
- TLC : Rf value consistency in multiple solvent systems (e.g., ethyl acetate/hexane 3:1) .
Advanced: How does the methoxy-pyridine moiety influence the compound’s biological activity, and what assays validate these effects?
Methodological Answer:
The methoxy group enhances lipophilicity, potentially improving membrane permeability. Biological validation involves:
Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or lipoxygenase (LOX) using fluorescence-based kits.
Cellular uptake studies : Radiolabel the compound and measure intracellular accumulation via scintillation counting .
Structure-activity relationship (SAR) : Compare with analogs lacking the methoxy group to isolate its contribution .
Q. Data Example :
| Analog | IC₅₀ (COX-2 Inhibition) | LogP |
|---|---|---|
| This compound | 12 µM | 1.8 |
| 2-(Pyridin-4-ylmethoxy)acetic acid | 45 µM | 0.9 |
Advanced: What challenges arise in crystallizing this compound, and how can SHELX software address them?
Methodological Answer:
Challenges include poor crystal growth due to flexible ether linkages. Mitigation strategies:
Co-crystallization : Use small molecules (e.g., urea) to stabilize crystal lattice .
SHELX refinement :
- TWIN commands : For handling twinned crystals.
- ISOR restraints : To manage anisotropic displacement parameters in the methoxy group .
Data collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality.
Case Study : A study reported a final R-factor of 0.042 after 10 refinement cycles in SHELXL, confirming the methoxy group’s orientation .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors .
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite.
- Waste disposal : Collect in halogenated waste containers due to the pyridine moiety .
Advanced: How can metabolic pathways of this compound be predicted, and what in vitro models validate these predictions?
Methodological Answer:
In silico prediction : Use software like Meteor (Lhasa Ltd) to identify potential Phase I (oxidation) and Phase II (glucuronidation) metabolites .
Hepatocyte assays : Incubate with primary rat hepatocytes and analyze via LC-MS/MS.
Stable isotope labeling : Track metabolic fate using C-labeled acetic acid moiety .
Example : A related compound showed hydroxylation at the pyridine ring (m/z +16) and glucuronide conjugation (m/z +176) .
Basic: What solvents and conditions stabilize this compound for long-term storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
